Daphnezomine B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

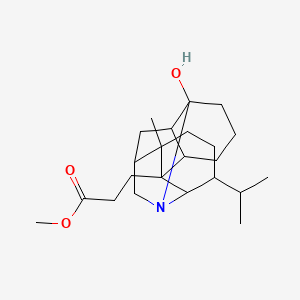

Daphnezomine B is a complex organic compound with a unique structure. This compound is characterized by its pentacyclic framework, which includes multiple rings and functional groups.

Métodos De Preparación

The synthesis of Daphnezomine B involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Formation of the Pentacyclic Core: The initial step involves the construction of the pentacyclic core through a series of cyclization reactions. This is achieved using specific catalysts and reaction conditions to ensure the correct formation of the rings.

Functional Group Introduction: After the core structure is formed, various functional groups, such as hydroxyl and methyl groups, are introduced through selective reactions. This step often requires the use of protecting groups to prevent unwanted side reactions.

Esterification: The final step involves the esterification of the compound to form the methyl ester. This is typically achieved using methanol and an acid catalyst under reflux conditions.

Análisis De Reacciones Químicas

Daphnezomine B undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Structural Characteristics

Daphnezomine B is characterized by its aza-adamantane core , which contributes to its distinct chemical behavior and biological activities. The compound's complex structure presents significant challenges in synthetic chemistry, making it a target for various synthetic methodologies.

Synthesis of this compound

The synthesis of this compound has been achieved through several innovative approaches:

- Total Synthesis Methodologies : Recent studies have highlighted modular synthetic strategies utilizing chiral pool terpenes such as S-carvone. Key steps include:

- Challenges in Synthesis : The construction of the aza-adamantane core involves intricate reactions to establish multiple stereocenters, showcasing the compound's synthetic complexity .

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Antitumor Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown moderate cytotoxicity against the HeLa cell line with an IC50 value of approximately 16.0 μg/mL .

- Mechanisms of Action : The compound's bioactivity may be attributed to its ability to interfere with cellular processes, promoting apoptosis in cancer cells and inhibiting proliferation and migration .

Table 1: Summary of Synthetic Approaches to this compound

Table 2: Biological Activities of this compound

| Activity Type | Cell Line | IC50 Value (μg/mL) | Reference |

|---|---|---|---|

| Antitumor | HeLa | 16.0 | |

| Proliferation Inhibition | Various Cancer Cells | Not specified |

Case Studies

- Antitumor Efficacy : A study conducted by Guo et al. isolated several novel Daphniphyllum alkaloids, including derivatives of this compound. Their findings indicated significant antitumor activities against nasopharyngeal cancer cells, demonstrating the compound's potential as a therapeutic agent .

- Synthetic Innovations : Research led by Xu et al. focused on the total synthesis of Daphnezomine A and B, employing a series of innovative reactions that highlight the compound's complex structure and potential applications in medicinal chemistry .

Mecanismo De Acción

The mechanism by which Daphnezomine B exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The hydroxyl and ester groups may play a role in its reactivity and interactions with enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Daphnezomine B can be compared with other similar compounds, such as:

2-Hydroxy-2-methylpropiophenone: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

4-Hydroxy-1-methyl-7-(propan-2-yl)-4-methylcyclohex-2-enyl acetate: Another compound with a similar core structure but different substituents and functional groups.

The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

Daphnezomine B is a member of the Daphniphyllum alkaloids, a class of natural products known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a unique aza-adamantane core structure, which is characteristic of many Daphniphyllum alkaloids. The total synthesis of this compound has been achieved through various methodologies, employing strategies such as radical cyclization and palladium-catalyzed reactions. Notably, recent studies have reported divergent total syntheses of Daphnezomines A and B, demonstrating modular approaches that utilize a series of chemical transformations to construct the complex molecular architecture efficiently .

Cytotoxicity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. In particular, it exhibits moderate cytotoxicity against the HeLa cell line, with an IC50 value reported at approximately 16.0 μg/mL (or about 3.89 μM ) in some studies . This suggests that this compound may have potential as an anticancer agent.

The precise mechanism by which this compound exerts its cytotoxic effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. Further studies are needed to elucidate these mechanisms.

Anti-inflammatory Activity

In addition to its cytotoxic properties, this compound has been assessed for anti-inflammatory activity. However, preliminary results indicate that it does not significantly inhibit lipopolysaccharide-induced inflammation in macrophages at concentrations up to 10 μM . This finding suggests that while this compound may have potential in oncology, its utility in treating inflammatory conditions might be limited.

Case Studies and Research Findings

Recent research highlights the ongoing exploration of Daphniphyllum alkaloids, including this compound, for their biological activities:

- Cytotoxicity Studies : A study demonstrated that this compound could inhibit the proliferation of HeLa cells effectively. This study utilized various assays to confirm the compound's potency against cancer cells.

- Synthetic Approaches : The synthesis of this compound has been a focal point in recent organic chemistry research, with several groups reporting successful synthetic routes that provide access to this complex molecule for further biological testing .

- Comparative Analysis : In comparative studies with other Daphniphyllum alkaloids, this compound showed varying levels of activity against different cell lines, underscoring the need for further investigation into structure-activity relationships within this class of compounds .

Propiedades

IUPAC Name |

methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO3/c1-14(2)16-7-10-21(3)15-12-18-17-6-5-9-23(18,26)24(13-15)20(16)22(17,21)11-8-19(25)27-4/h14-18,20,26H,5-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPYRJLWEYKHDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3CC4C5C2(C1N(C3)C4(CCC5)O)CCC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.